N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Overview
Description
TBA-7371 is a promising compound in the fight against tuberculosis. It is a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme involved in the synthesis of arabinans, which are essential components of the mycobacterial cell wall . This compound has shown significant activity against Mycobacterium tuberculosis, including strains resistant to existing tuberculosis drugs .
Mechanism of Action
Target of Action
DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .
Mode of Action
DprE1-IN-1 interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by DprE1-IN-1 disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, DprE1-IN-1 disrupts these biochemical pathways, potentially leading to the death of the bacteria .
Pharmacokinetics
It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .
Result of Action
The inhibition of DprE1 by DprE1-IN-1 disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making DprE1-IN-1 a potential anti-tubercular agent .
Preparation Methods
The synthesis of TBA-7371 involves several steps, starting with the preparation of the azaindole core. This core is then modified through a series of reactions to introduce various functional groups that enhance its activity against Mycobacterium tuberculosis . The industrial production of TBA-7371 follows similar synthetic routes but is optimized for large-scale production to ensure consistency and purity .
Chemical Reactions Analysis
TBA-7371 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TBA-7371 has several scientific research applications, including:
Comparison with Similar Compounds
TBA-7371 is similar to other DprE1 inhibitors, such as PBTZ169 and OPC-167832 . it has several unique features that make it a promising candidate for tuberculosis treatment:
Higher Potency: TBA-7371 has a lower minimum inhibitory concentration (MIC) compared to other DprE1 inhibitors.
Better Pharmacokinetics: TBA-7371 has favorable pharmacokinetic properties, including good absorption and distribution in the body.
Lower Toxicity: TBA-7371 has shown lower toxicity in preclinical studies compared to other DprE1 inhibitors.
Biological Activity
N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, referred to as Compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 has the molecular formula C18H21N5O4 and a molecular weight of 365.39 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core substituted with a hydroxyethyl group and a methoxymethyl pyrimidine moiety, which are critical for its biological activity.
Research indicates that Compound 1 exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation:
- Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit phosphodiesterase 6 (PDE6), which is involved in signal transduction pathways related to phototransduction in retinal cells. This inhibition is significant for potential applications in treating retinal diseases .
- Anti-inflammatory Activity : Compound 1 demonstrates anti-inflammatory properties by suppressing cyclooxygenase (COX) activity, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .
Biological Activity Data
Several studies have evaluated the biological activity of Compound 1 across different cell lines and conditions. Below is a summary of key findings:
Case Study 1: Anti-cancer Activity
In vitro studies conducted on MCF7 breast cancer cells revealed that Compound 1 exhibited considerable cytotoxicity with an IC50 value of 3.79 µM. This suggests that it may effectively inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 2: Retinal Protection
Research focusing on retinal cells indicated that Compound 1's ability to inhibit PDE6 could provide therapeutic benefits in conditions such as retinitis pigmentosa or age-related macular degeneration. The precise mechanisms remain under investigation but are hypothesized to involve modulation of cyclic nucleotide levels within photoreceptor cells.
Research Findings
Recent advancements in drug design have highlighted the importance of structure-activity relationships (SAR) in optimizing compounds like Compound 1 for enhanced efficacy and reduced toxicity. Modifications to the pyrimidine moiety have been explored to improve binding affinity and selectivity towards target enzymes.
Furthermore, ongoing research aims to elucidate the detailed biochemical pathways affected by Compound 1, potentially leading to new therapeutic strategies for inflammatory diseases and various cancers.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYGTNDKXIPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494675-86-3 | |
Record name | TBA-7371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBA-7371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TBA-7371 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.